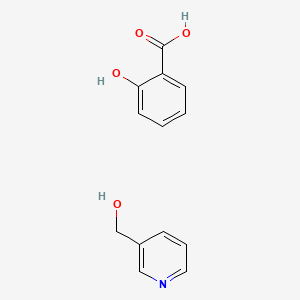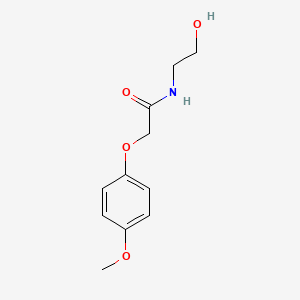
Zinc, bis(2,2-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bis(2,2-dimethylpropyl)-: is a chemical compound with the molecular formula C10H22Zn It is a zinc complex where the zinc atom is coordinated by two 2,2-dimethylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2,2-dimethylpropyl)- typically involves the reaction of zinc chloride with 2,2-dimethylpropyl magnesium bromide in an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZnCl2+2(CH3)3CCH2MgBr→Zn[(CH3)3CCH2]2+2MgBrCl
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2,2-dimethylpropyl)- may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Zinc, bis(2,2-dimethylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Complexation: Ligands such as phosphines, amines, and other donor molecules are used to form complexes.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New zinc complexes with different ligands.
Complexation: Various zinc-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry: Zinc, bis(2,2-dimethylpropyl)- is used as a precursor in the synthesis of other zinc-containing compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in zinc metabolism and its effects on biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of zinc complexes, including their use as antimicrobial agents and in cancer treatment.
Industry: In the industrial sector, Zinc, bis(2,2-dimethylpropyl)- is used in the production of specialized materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which Zinc, bis(2,2-dimethylpropyl)- exerts its effects involves the coordination of zinc with target molecules. Zinc acts as a Lewis acid, facilitating various chemical reactions. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
- Zinc, bis(2,2-dimethylbutyl)-
- Zinc, bis(2,2-dimethylpentyl)-
- Zinc, bis(2,2-dimethylhexyl)-
Comparison: Zinc, bis(2,2-dimethylpropyl)- is unique due to the specific steric and electronic effects imparted by the 2,2-dimethylpropyl groups. Compared to similar compounds with longer alkyl chains, it may exhibit different reactivity and stability profiles, making it suitable for specific applications.
Propiedades
Número CAS |
54773-23-8 |
|---|---|
Fórmula molecular |
C10H22Zn |
Peso molecular |
207.7 g/mol |
Nombre IUPAC |
zinc;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
Clave InChI |
ONYPPVBKLADTTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


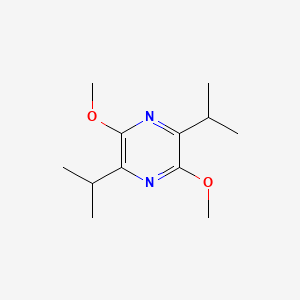
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
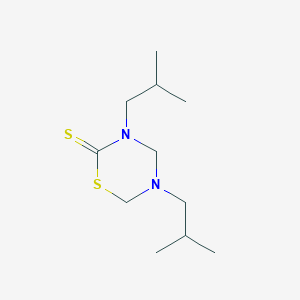

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)
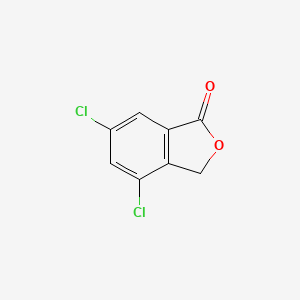


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)


